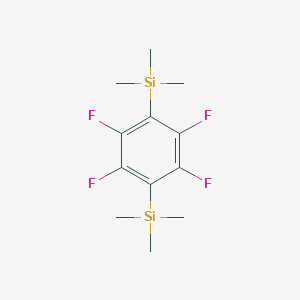

1,4-Bis(trimethylsilyl)tetrafluorobenzene

Overview

Description

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a useful research compound. Its molecular formula is C12H18F4Si2 and its molecular weight is 294.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis in Fluorinated Adducts Synthesis

1,4-Bis(trimethylsilyl)tetrafluorobenzene has been utilized in organocatalysis, specifically in the catalysis of multifluorophenylation of aldehydes. N-heterocyclic carbenes, acting as organocatalysts, facilitate the reaction with this compound to yield fluorinated adducts, showcasing high efficiency and yields ranging from 49% to 99% (Du Guangfen et al., 2015).

Electrophilic Aromatic Substitution

The compound demonstrates significant utility in electrophilic aromatic substitution reactions. It reacts with aromatic hydrocarbons in the presence of GaCl3, showcasing an unusual ortho-selectivity in the reactions. This selectivity is evident in various aromatic hydrocarbons, including toluene and ethylbenzene, among others, leading to the formation of distinct arylated products (F. Yonehara, Y. Kido, M. Yamaguchi, 2000).

Synthesis of Efficient Benzyne Precursors

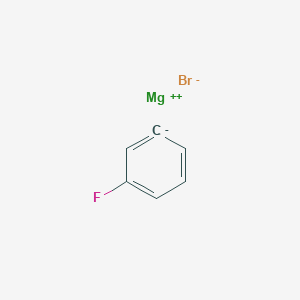

This compound plays a role in the synthesis of benzyne precursors and luminescent π-conjugated materials. Improved synthesis methods involve reactions with chlorotrimethylsilane and magnesium, offering advantages like milder reaction conditions and the avoidance of carcinogenic solvents (Andreas Lorbach et al., 2010).

Development of Metal-Organic Frameworks

This compound has been used to develop novel metal-organic frameworks (MOFs). These frameworks are created by coordinating the compound with various metal ions, resulting in diverse structures and demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Zhihui Zhang et al., 2014).

Application in Lithium-Ion Batteries

A derivative of this compound, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, has been identified as an effective redox shuttle additive for overcharge protection in lithium-ion batteries. This compound serves as a chemical probe to understand the mechanisms of overcharge protection and its long-term efficiency (Jinhua Huang et al., 2015).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGHSQASRZUCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377830 | |

| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16956-91-5 | |

| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)